2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
Description
BenchChem offers high-quality 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-bromo-6-(furan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5H,(H,13,14) |
InChI Key |
MTNMBLUWCJIEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Methodological & Application
Application Note: 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid in Materials Science
This Application Note and Protocol Guide details the strategic utility of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid , a specialized "Janus" intermediate designed for the modular assembly of advanced optoelectronic materials.
Executive Summary
In the architecture of functional materials—specifically Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), and Metal-Organic Frameworks (MOFs)—symmetry breaking is a powerful design tool. 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid (hereafter referred to as BFPC ) represents a premier "linchpin" scaffold.
Its structure offers three distinct orthogonal reactive handles:
-
C4-Carboxylic Acid: A robust anchoring group for metal oxides (
, ) or a site for amide/ester functionalization. -
C2-Bromide: An electrophilic handle for cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to attach electron-donating groups or extend conjugation.
-
C6-Furan: An electron-rich, planar heterocycle that acts as a
-bridge, enhancing molar extinction coefficients and tuning the HOMO/LUMO levels.
This guide provides the protocols for synthesizing BFPC and utilizing it to construct high-efficiency D-
Strategic Architecture & Mechanism
The utility of BFPC lies in its ability to serve as the acceptor-linker core in "Push-Pull" systems.
The "Janus" Effect in DSSCs
In a typical D-
-
The Donor (D): Captures light and releases electrons (e.g., Triphenylamine).
-
The
-Bridge: Facilitates charge transfer (e.g., Furan/Thiophene). -
The Acceptor (A): Withdraws electrons and anchors to the surface (Pyridine-COOH).
BFPC pre-installs the Acceptor and half of the
Visualization: The Modular Assembly Pathway
Figure 1: The sequential assembly logic using BFPC as a central hub. The scaffold allows for independent tuning of the donor and acceptor units.
Experimental Protocols
Protocol A: Synthesis of the BFPC Scaffold
Target: Methyl 2-bromo-6-(furan-2-yl)isonicotinate
Rationale: We utilize the methyl ester form for synthesis to improve solubility in organic solvents and prevent catalyst poisoning by the free acid. The ester is hydrolyzed in the final step.[1]
Reagents:
-
Methyl 2,6-dibromoisonicotinate (1.0 eq)
-
Furan-2-boronic acid (0.95 eq) — Deficit ensures mono-coupling
- (5 mol%)
- (2.0 eq, 2M aqueous solution)
-
Solvent: Toluene:Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube, combine Methyl 2,6-dibromoisonicotinate (1.0 g, 3.39 mmol) and Furan-2-boronic acid (0.36 g, 3.22 mmol). Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed Toluene (20 mL) and Ethanol (5 mL).
-
Catalyst Addition: Add
(196 mg, 0.17 mmol) under Argon flow. -
Activation: Add 2M
(3.4 mL). Seal the tube. -
Reaction: Heat to 80°C for 12 hours. Note: Do not exceed 90°C to avoid bis-coupling.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with water (
) and brine. Dry over . -
Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The bis-furan product elutes last; the starting material elutes first. Collect the middle fraction.
Yield Target: 55-65% (Mono-substituted product).
Protocol B: Fabrication of a High-Performance D- -A Dye
Target: Synthesis of a Triphenylamine-Furan-Pyridine Dye
Reagents:
-
BFPC Methyl Ester (from Protocol A) (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid (1.2 eq)
- (5 mol%)
- (3.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Coupling: Combine BFPC Ester (0.5 mmol), Donor Boronic Acid (0.6 mmol), and Base in a pressure vial.
-
Conditions: Add Dioxane (10 mL) and Catalyst. Heat at 100°C for 16 hours.
-
Hydrolysis (The Anchoring Step):
-
Evaporate Dioxane. Redissolve crude in THF:MeOH (1:1, 10 mL).
-
Add 1M LiOH (5 mL). Stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 3. The dye will precipitate as a dark red/orange solid.
-
Filter, wash with water, and dry under vacuum.
-
Analytical Data & Troubleshooting
Expected NMR Signatures (BFPC Methyl Ester):
-
Pyridine Protons: Two singlets (or meta-coupled doublets) in the aromatic region (
8.0–8.5 ppm). The asymmetry confirms mono-substitution. -
Furan Protons: Three distinct signals (
7.6, 7.2, 6.6 ppm). -
Methyl Ester: Singlet at
3.9 ppm.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| High Bis-Coupling | Excess boronic acid or temp too high. | Reduce Furan-boronic acid to 0.9 eq. Lower temp to 70°C. |
| Low Yield | Catalyst poisoning by pyridine N. | Use |
| Protodeboronation | Furan-boronic acid instability. | Use anhydrous conditions with |
Advanced Application: Supramolecular Assembly
Beyond solar cells, BFPC is a precursor for Asymmetric Terpyridine Ligands .
Protocol: React BFPC (Ester) with 2-Tributylstannylpyridine (Stille Coupling) to generate 4'-carboxy-6-(furan-2-yl)-2,2'-bipyridine . This ligand creates "Push-Pull" Ruthenium complexes where the furan arm extends conjugation in only one direction, allowing for directional electron steering in molecular wires.
Device Integration Logic (DSSC)
Figure 2: The electron transfer cascade. BFPC constitutes the critical "Bridge + Anchor" segment, determining the injection efficiency into the semiconductor.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [2]
-
Pyridine-Carboxylic Acid Anchors in DSSC: Hagfeldt, A., et al. (2010). Dye-Sensitized Solar Cells.
-
Selective Functionalization of 2,6-Dibromopyridines: Lutz, M. R., et al. (2012). Selective Mono- and Diarylation of 2,6-Dibromopyridine. [3]
-
Furan as a Conjugated Bridge in D-π-A Dyes: Li, G., et al. (2012). Furan-containing D-π-A dyes for dye-sensitized solar cells.
Sources
Application Note: High-Fidelity Synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid Derivatives
Executive Summary
This technical guide details the site-selective synthesis of 2-bromo-6-(furan-2-yl)pyridine-4-carboxylic acid , a critical " bifunctional" scaffold used in the development of kinase inhibitors and receptor ligands. The core challenge in this synthesis is the desymmetrization of the 2,6-dibromopyridine precursor. Standard conditions often lead to inseparable mixtures of starting material, mono-coupled product, and bis-coupled byproducts.
This protocol utilizes a thermodynamically controlled Suzuki-Miyaura coupling strategy optimized for mono-selectivity, followed by a mild hydrolysis designed to preserve the acid-sensitive furan moiety.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Desymmetrization Principle." The starting material, Methyl 2,6-dibromoisonicotinate, possesses a
Strategic Workflow
-
Activation: Use of Methyl 2,6-dibromoisonicotinate (ester) rather than the acid to prevent catalyst poisoning by the free carboxylate and to simplify purification.
-
Desymmetrization: Palladium-catalyzed cross-coupling with Furan-2-boronic acid.
-
Deprotection: Controlled saponification to yield the free acid.
[1][2]
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Synthesize methyl 2-bromo-6-(furan-2-yl)isonicotinate. Criticality: High. This step determines the yield and purity profile.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Methyl 2,6-dibromoisonicotinate | 1.0 | Electrophile (Scaffold) |
| Furan-2-boronic acid | 1.05 | Nucleophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |
| SPhos (Ligand) | 0.04 (4 mol%) | Ligand (Bulky, Electron-rich) |
| K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Base |
| Toluene / Water | 4:1 v/v | Solvent System |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in a small volume of Toluene. Stir at room temperature (RT) for 15 minutes to generate the active catalytic species. Why: Pre-forming the catalyst prevents palladium black precipitation and ensures consistent kinetics.
-
Reaction Assembly: To a reaction vessel equipped with a reflux condenser, add the Methyl 2,6-dibromoisonicotinate (1.0 eq), Furan-2-boronic acid (1.05 eq), and K₃PO₄ (2.0 eq).
-
Degassing: Add the Toluene/Water solvent mixture.[3] Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the furan ring.
-
Initiation: Add the pre-complexed catalyst solution via syringe.
-
Heating: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 8:2) or LCMS.[3]
-
Checkpoint: Look for the disappearance of the dibromo starting material.[1] If >10% bis-coupled product (2,6-difuran) appears, stop heating immediately.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash Column Chromatography (SiO₂).
-
Gradient: 0% → 15% EtOAc in Hexanes.
-
Elution Order: Bis-product (Fastest) → Mono-product (Target) → Starting Material (Slowest).
-
Protocol B: Controlled Hydrolysis (Saponification)
Objective: Convert the ester to the carboxylic acid without degrading the furan ring. Risk: Furan rings are susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls).[7]
Materials
| Reagent | Equiv. | Role |
| Methyl 2-bromo-6-(furan-2-yl)isonicotinate | 1.0 | Substrate |
| LiOH·H₂O | 2.5 | Hydroxide Source |
| THF / Water | 3:1 v/v | Solvent |
| 1M Acetic Acid (AcOH) | As needed | Mild Acidifier |
Step-by-Step Methodology
-
Dissolution: Dissolve the ester in THF. Cool to 0°C.
-
Saponification: Add LiOH·H₂O dissolved in water dropwise.
-
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by LCMS (Mass shift: -14 Da).
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).
-
Dilute the aqueous residue with water.
-
Acidification: Slowly add 1M Acetic Acid or 0.5M HCl dropwise with vigorous stirring until pH 4.0–4.5 is reached. Warning: Do not drop to pH < 2.0, as this risks furan decomposition.
-
-
Isolation: The product typically precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Analytical Data & QC Criteria
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| LCMS Purity | > 95% (Area) | UV @ 254 nm |
| Mass Spec | [M+H]⁺ matches theoretical | ESI+ |
| ¹H NMR | Distinct Furan signals (δ 6.5–7.6 ppm) | DMSO-d₆ |
| Regioselectivity | < 2% Bis-coupled impurity | HPLC |
Key NMR Diagnostic: The furan-2-yl protons typically appear as a doublet (~7.6 ppm), a doublet (~6.6 ppm), and a doublet-of-doublets (~6.5 ppm). The pyridine protons will appear as two singlets (or meta-coupled doublets) if the substitution is at positions 2 and 6.
Troubleshooting & Decision Logic
The following decision tree assists in navigating common synthetic pitfalls, particularly regarding the Suzuki coupling stoichiometry.
Applications: Derivatives Synthesis
To generate the "Derivatives" mentioned in the topic, the carboxylic acid at C4 serves as a versatile handle.
Protocol: Amide Coupling (General)
-
Dissolve the Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Add the Amine (R-NH₂, 1.1 eq).
-
Stir at RT for 2–12 h.
-
Note: This scaffold is compatible with library synthesis for SAR studies.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
National Institutes of Health (NIH). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (Analogous desymmetrization logic). Retrieved from
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. Retrieved from
-
Sigma-Aldrich. 2-Bromopyridine-4-carboxylic acid Product Data. Retrieved from
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. scribd.com [scribd.com]
- 6. Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
troubleshooting guide for the synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.
Overview of the Synthetic Strategy
The most common and efficient route to 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid involves a two-step process. First, a selective Suzuki-Miyaura cross-coupling reaction is performed on a suitable precursor, typically the methyl ester of 2,6-dibromopyridine-4-carboxylic acid, with furan-2-boronic acid. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: Overall Synthetic Workflow.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Suzuki-Miyaura Coupling Step
Question 1: My Suzuki coupling reaction shows very low conversion to the desired product, Methyl 2-bromo-6-(furan-2-yl)pyridine-4-carboxylate. What are the most likely causes?
Answer: Low conversion in Suzuki-Miyaura couplings is a common issue that can typically be traced to one of three areas: the catalyst, the reagents, or the reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. If your reaction fails to initiate, consider the following:
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Catalyst Source: Some palladium sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[1] Using a reliable pre-catalyst or a fresh source of Pd(PPh₃)₄ is recommended.
-
-
Reagent Instability (Furan-2-boronic acid): Furan-2-boronic acid is known to be unstable, especially at the elevated temperatures often required for coupling with less reactive aryl halides.[2]
-
Protodeboronation: This is the most common decomposition pathway, where the boronic acid group is replaced by a hydrogen atom. To mitigate this, you can:
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid.[4] If you are using a common base like Na₂CO₃ or K₂CO₃ and see poor results, consider screening other bases like K₃PO₄ or Cs₂CO₃, which can be more effective, especially in complex systems.
-
Solvent Choice: The solvent mixture, often an organic solvent like dioxane or THF with water, must be appropriate. Ensure the base is sufficiently soluble.
-
Question 2: I am observing significant amounts of debromination (formation of 6-(furan-2-yl)pyridine-4-carboxylic acid methyl ester) and furan homo-coupling (2,2'-bifuran). How can I prevent these side reactions?
Answer: These side reactions point to specific mechanistic issues within the catalytic cycle.
-
Debromination: This side product arises when the palladium intermediate reacts with a hydride source instead of the boronate.[1]
-
Solution: Check your solvent and base. Alcohols or even residual water can sometimes act as hydride donors under certain conditions. Using a different, less protic solvent or a different base may help.
-
-
Homo-coupling: The formation of 2,2'-bifuran is often linked to the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Solution: This strongly indicates that your degassing procedure is insufficient. Re-evaluate your method for ensuring anaerobic conditions throughout the reaction setup and duration.
-
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Question 3: The Suzuki reaction is coupling at the 2-position instead of the 6-position, or I'm getting a mixture of isomers. How do I control the site-selectivity?
Answer: Site-selectivity in the coupling of heteroaryl polyhalides is a complex issue influenced by electronic, steric, and reaction conditions.[5][6][7] For a 2,6-dibromopyridine with an electron-withdrawing carboxylate at the 4-position, the electronic properties of the 2 and 6 positions are similar. Therefore, selectivity can be challenging.
-
Ligand and Catalyst Choice: The specific phosphine ligand or palladium pre-catalyst can strongly influence the outcome.[6] For instance, bulky ligands may favor coupling at the less sterically hindered position. It is often necessary to screen a small library of ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) to find the optimal conditions for the desired regioselectivity.
-
Steric Hindrance: The 2 and 6 positions on the pyridine ring are sterically similar. However, subtle differences in the transition state energies, influenced by the chosen ligand, can tip the balance in favor of one isomer.
| Parameter | Condition A (Favors 6-position) | Condition B (Favors 2-position) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | PdCl₂(dppf) | The choice of ligand is one of the strongest determinants of site-selectivity in heteroaryl couplings.[6] |
| Base | K₂CO₃ | K₃PO₄ | The base can influence the catalytic species and the rate of transmetalation. |
| Solvent | Dioxane/H₂O | THF | Solvent polarity can affect catalyst stability and reaction kinetics. |
Table 1. Example of condition screening for site-selectivity.
Part 2: Ester Hydrolysis Step
Question 4: My hydrolysis of the methyl ester is incomplete, even after extended reaction times.
Answer: Incomplete hydrolysis is usually due to insufficient strength of the hydrolyzing agent, poor solubility, or steric hindrance.
-
Increase Reagent Concentration/Strength: If using a standard base like NaOH or LiOH in a THF/water mixture, try increasing the concentration of the base or the proportion of water.[8]
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. However, monitor the reaction closely to avoid potential degradation of the furan ring.
-
Improve Solubility: Ensure the ester is fully dissolved. If it is not, adding more co-solvent (like THF or methanol) can improve the reaction rate.
Question 5: I suspect my product is degrading during the acidic work-up after basic hydrolysis. What are the signs and how can I avoid this?
Answer: Furans are known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[9]
-
Signs of Degradation: A common sign is the formation of a dark, tarry substance upon acidification, and a complex mixture of products observed by TLC or LC-MS instead of a clean spot for the desired carboxylic acid.
-
Mitigation Strategy: During the work-up, add the acid slowly at a low temperature (0 °C ice bath) only until the pH is slightly acidic (pH 5-6), just enough to precipitate the carboxylic acid product. Avoid going to a very low pH. Immediately filter the precipitated product, wash with cold water, and dry under vacuum.
Part 3: Purification & Characterization
Question 6: How do I interpret the NMR and Mass Spectrometry data to confirm the structure of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid?
Answer: Correctly interpreting analytical data is critical for confirming the identity and purity of your final product.
-
¹H NMR Spectroscopy:
-
You should observe two singlets in the aromatic region corresponding to the protons on the pyridine ring (at positions 3 and 5).
-
The furan ring will show three characteristic signals: a doublet of doublets (dd) for the proton at the 3-position, a dd for the proton at the 4-position, and a dd for the proton at the 5-position.
-
A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm), though its presence and shift can depend on the solvent (e.g., it may exchange with D₂O).
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI), you would expect to see the molecular ion peak. Look for the characteristic isotopic pattern of bromine (a near 1:1 ratio for the M and M+2 peaks).
-
For the target molecule (C₁₀H₆BrNO₃), the expected monoisotopic mass is approximately 266.95 g/mol . You should observe peaks around m/z 267.9 (for [M+H]⁺ with ⁷⁹Br) and 269.9 (for [M+H]⁺ with ⁸¹Br).
-
Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and CO₂ (M-44).[10]
-
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Methyl 2-bromo-6-(furan-2-yl)pyridine-4-carboxylate
-
To an oven-dried flask, add Methyl 2,6-dibromopyridine-4-carboxylate (1.0 eq), Furan-2-boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Saponification (Ester Hydrolysis) 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
-
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl to a pH of ~5.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under high vacuum to yield the final product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
-
Thomas, S. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Thomas, S. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Thomas, S. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Syntheses. (Procedure for a related reaction). [Link]
-
UC Davis - eScholarship.org. (2014). Mass Spectrometry analysis. [Link]
-
PrepChem.com. Synthesis of pyridine-4-carboxylic acid. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. (2019). How to synthesis 2-bromo pyridine? [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
PMC. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]
-
Reddit. (2026). Methyl Hydrolysis : r/OrganicChemistry. [Link]
-
Metabo-Pherenomics. Ion Formation and Organic Fragmentation in LCMS. [Link]
-
PMC. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). [Link]
-
StackExchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]
-
RSC Publishing. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. [Link]
- European Patent Office. (2011). Process for producing pyridine carboxylic acids.
- Google Patents. (2013).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Safety Operating Guide
2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid proper disposal procedures
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Halogenated / Organic Acid) Primary Hazard: Skin/Eye Irritant; Potential Respiratory Sensitizer; Combustible.[1] Critical Incompatibility: DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2] The furan moiety is susceptible to oxidative ring opening, which can be exothermic or generate unstable intermediates.[2][3] Disposal Stream: Halogenated Organic Solid (preferred) or Halogenated Solvent Waste (if dissolved).
Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material to ensure downstream safety.[2] This compound combines a pyridine core with a halogen (bromine) and a sensitive furan ring.
| Property | Specification | Disposal Implication |
| Chemical Structure | Pyridine ring, Bromine (C-2), Furan (C-6), Carboxylic Acid (C-4) | Halogenated Waste : Requires incineration with flue gas scrubbing (to capture HBr).[2] |
| Acidity | Carboxylic Acid ( | Corrosive Potential : Can mobilize metals in mixed waste streams. Keep separate from cyanides/sulfides. |
| Reactivity | Furan Ring | Peroxide Former/Oxidation Risk : Furan derivatives can react violently with strong oxidizers. |
| Physical State | Solid (Powder/Crystal) | Dust Hazard : Use N95/P100 respiratory protection during transfer. |
Pre-Disposal Segregation & Treatment
Proper segregation is the single most critical step to prevent "lab pack" accidents.
Segregation Rules
-
Isolate from Oxidizers: Never place this waste in a container with nitric acid, chromic acid, or permanganates.[2] The furan ring is electron-rich and highly reactive toward electrophilic oxidation.
-
Isolate from Strong Bases: While the carboxylic acid can be neutralized, doing so in a waste container generates heat (exotherm).[2] It is safer to dispose of it as an acidic solid rather than attempting in-situ neutralization.
-
Halogenated Stream: Due to the bromine atom, this must go into the halogenated waste stream.[2] Mixing with non-halogenated solvents (like acetone/methanol) increases the cost of disposal for the entire container.
Decision Tree: Waste Classification
The following workflow illustrates how to categorize this specific compound based on its state (Solid vs. Liquid).
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute mandates disposal in the Halogenated stream.[2]
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Minimize dust generation and ensure container integrity.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap. Avoid metal containers due to potential acidity.
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer:
Scenario B: Disposal of HPLC/Reaction Mixtures (Liquid)
Objective: Prevent precipitation and cross-reactivity.
-
Compatibility Check: Ensure the liquid waste container does NOT contain strong oxidizers.[5][6][7][8]
-
pH Check: If the solution is highly acidic (pH < 2), consider a controlled neutralization to pH 5-9 before adding to a commingled waste drum, OR use a dedicated "Acidic Halogenated Waste" container.
-
Solvent Segregation: Pour into the Halogenated Solvents carboy.
-
Expert Note: Even if the solvent is Methanol (non-halogenated), the bromine on the pyridine ring requires the entire mixture to be treated as halogenated waste to prevent corrosion in non-specialized incinerators.[2]
-
Regulatory Compliance (EPA/RCRA)
While this specific compound is likely not explicitly listed on the EPA "P" or "U" lists (unless used as a commercial pesticide formulation), it is regulated by characteristic and composition.[2]
-
Waste Code Determination:
-
Not Listed: Likely falls under "Non-RCRA Regulated Hazardous Waste" if it does not exhibit ignitability, corrosivity, or reactivity (D-codes).[2]
-
Generator Status: Most facilities treat halogenated organic intermediates as Hazardous Waste by default to ensure incineration at >1000°C.
-
Recommended Code: If a code is strictly required for the manifest, use D002 (Corrosive) if pH < 2, or designate as "State Regulated Waste" depending on location (e.g., California waste codes).[2]
-
Emergency Spill Response
Workflow for Solid Spill (> 10g)
-
Evacuate & Ventilate: Clear the immediate area.[4]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 respirator.[2]
-
Containment:
-
Do NOT use water (creates an acidic sludge).
-
Cover spill with Dry Absorbent (Vermiculite or Sand).
-
-
Cleanup:
-
Sweep gently to avoid dust.
-
Place material into a disposable hazardous waste bag or jar.
-
Wipe surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize residual acid, then water.[2]
-
-
Disposal: Label the cleanup debris as "Debris contaminated with Halogenated Organic Acid."
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromopyridine-4-carboxylic acid (Analog).[9] Retrieved from
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [2]
-
Chemical Research in Toxicology. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (Discusses furan ring oxidative sensitivity). Retrieved from [2]
-
Thermo Fisher Scientific. Chemical Resistance of Labware (HDPE vs. Organic Acids). Retrieved from [2]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bio.vu.nl [bio.vu.nl]
- 9. 2-Bromopyridine-4-carboxylic acid 97 66572-56-3 [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
[1][2]
Executive Safety Directive
Status: High-Potency Intermediate (Presumed) Primary Hazard: Dermal Toxicity & Respiratory Irritation[1][2]
As a Senior Application Scientist, my directive for handling 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid is governed by the Precautionary Principle . While specific toxicological data for this exact scaffold may be sparse in public registries, the structural moieties—specifically the 2-bromopyridine core—carry well-documented risks, including high acute toxicity via dermal absorption and potential neurotoxicity [1].[1][2] The furan ring adds a metabolic liability that warrants handling this as a potential mutagen/carcinogen until proven otherwise.[2]
The Golden Rule: Treat this compound as if it were a registered API (Active Pharmaceutical Ingredient). Do not rely on standard "organic building block" protocols.
Risk Assessment & Hazard Logic
To select the correct PPE, we must understand the why (Causality).
| Structural Moiety | Associated Hazard | Operational Implication |
| Carboxylic Acid (-COOH) | Corrosivity / Irritation (pKa ~3-4) | Causes immediate eye damage and skin burns upon contact with moisture (sweat/tears).[1][2] Requires: Eye protection with side shields or goggles. |
| 2-Bromopyridine Core | Acute Toxicity (Dermal/Oral) | Halogenated pyridines are lipophilic and can penetrate nitrile gloves over time.[1][2] Some analogs are fatal in contact with skin [2].[2] Requires: Double-gloving and immediate doffing upon splash.[1][2] |
| Furan Ring | Potential Mutagenicity | Furan derivatives can be metabolically activated to reactive intermediates.[2] Requires: Zero-inhalation tolerance (Fume hood mandatory).[1][2] |
| Physical State (Solid) | Electrostatic Dust | Dry heterocyclic acids often carry static charge, leading to "jumping" powder during weighing. Requires: Static control and respiratory barriers.[2][3] |
The PPE Matrix: Defensive Layers
This system is designed to be self-validating.[1][2] If one layer fails (e.g., glove tear), the next layer (second glove/lab coat) captures the hazard.[2]
Tier 1: Standard Handling ( < 100 mg)
Use this for analytical weighing or small-scale screenings.[1][2]
| Body Zone | Required PPE | Technical Specification & Logic |
| Hands (Inner) | Nitrile (4 mil) | Acts as a second skin.[1][2] Validation: Inflate with air before donning to check for pinholes.[2] |
| Hands (Outer) | Nitrile (4-6 mil) OR Neoprene | Color Contrast: Use a different color than the inner glove (e.g., Blue over White) to immediately visualize tears.[1][2] Change every 60 mins or immediately upon splash.[2] |
| Eyes | Chemical Goggles | Do not use safety glasses.[2] Fine acidic powders can bypass side shields.[2] Goggles provide a sealed environment.[2] |
| Respiratory | Fume Hood (Primary) | Sash height < 18 inches.[2] Face velocity: 80–100 fpm.[2] |
| Body | Lab Coat (Poly/Cotton) | Must be buttoned to the neck. Sleeves must be tucked into the outer glove (or use sleeve guards). |
Tier 2: Scale-Up Handling ( > 100 mg or Stock Solution Prep)
Use this when dissolving the solid, where permeation risk increases.[1][2]
| Body Zone | Required PPE | Technical Specification & Logic |
| Hands | Laminate Film (Silver Shield®) | Critical: Standard nitrile degrades rapidly against concentrated halogenated pyridine solutions (e.g., in DCM or DMF).[1][2] Wear Laminate liners under nitrile outer gloves for dexterity.[2] |
| Forearms | Tyvek® Sleeve Covers | Bridges the gap between the glove cuff and lab coat. Prevents wrist exposure during reaching movements.[2] |
| Respiratory | N95/P100 Respirator | Only required if weighing outside a hood (strongly discouraged) or if the hood alarm indicates low flow. |
Operational Protocol: The "Safe Handling Loop"
This workflow ensures that safety is an active process, not a passive checklist.
Step 1: The Pre-Weighing Setup
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[2] This prevents the "jumping powder" effect common with furan-carboxylic acids.[2]
-
Solvent Staging: Have your solvent (e.g., DMSO, Methanol) pre-measured.[2] Do not pour solvent onto the solid; add the solid to the solvent to control dissolution heat.
Step 2: Transfer & Solubilization
-
Double Glove Check: Verify the outer glove is intact.[2]
-
Weighing: Use a disposable spatula.[2] Do not return excess compound to the stock bottle (cross-contamination risk).[4]
-
Dissolution: If using a vortexer, ensure the vial cap is wrapped in Parafilm.[2] Brominated pyridines in solution are highly mobile and can creep through threads.[2]
Step 3: Decontamination & Doffing[1][2]
-
Wipe Down: Wipe the balance area with a 10% soap solution, followed by water.[2] Do not use Acetone/Ethanol first, as this may spread the lipophilic contaminant rather than lifting it.
-
Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second glove over the first).[2]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical decision tree for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.
Caption: Decision logic for PPE selection and operational workflow based on quantity and engineering control verification.
Disposal & Emergency Response
Disposal Strategy
-
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in a Hazardous Solid Waste drum.[2] Do not use regular trash.[2]
-
Liquid Waste: Segregate into Halogenated Organic Waste .[2] The bromine atom requires specific high-temperature incineration protocols at the waste facility.[2] Do not mix with Acid Waste streams despite the carboxylic acid group, as the organic solvent content usually dictates the stream [3].
Emergency First Aid
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromopyridine. Retrieved from [Link][1][2]
-
American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
